4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride
Potent, selective non-peptide oxytocin receptor (OTR) agonist (Ki = 58.4 nM at human OTR). Exhibits anxiolytic-like effects. May have therapeutic potential for the treatment of psychosis and schizophrenia.
Brand Name:
Vulcanchem
CAS No.:
1432043-31-6
VCID:
VC0004779
InChI:
InChI=1S/C32H35N7O4.2ClH/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22;;/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43);2*1H
SMILES:
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O.Cl.Cl
Molecular Formula:
C32H37Cl2N7O4
Molecular Weight:
654.593
4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride
CAS No.: 1432043-31-6
Cat. No.: VC0004779
Molecular Formula: C32H37Cl2N7O4
Molecular Weight: 654.593
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective non-peptide oxytocin receptor (OTR) agonist (Ki = 58.4 nM at human OTR). Exhibits anxiolytic-like effects. May have therapeutic potential for the treatment of psychosis and schizophrenia. |
|---|---|
| CAS No. | 1432043-31-6 |
| Molecular Formula | C32H37Cl2N7O4 |
| Molecular Weight | 654.593 |
| IUPAC Name | 4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C32H35N7O4.2ClH/c1-21-13-23(31(42)39-20-25-18-34-36(2)30(25)35-28-5-3-4-6-29(28)39)7-8-24(21)17-33-32(43)38-11-9-37(10-12-38)19-22-14-26(40)16-27(41)15-22;;/h3-8,13-16,18,35,40-41H,9-12,17,19-20H2,1-2H3,(H,33,43);2*1H |
| Standard InChI Key | OFWMUAWQQXSNJI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCN(CC5)CC6=CC(=CC(=C6)O)O.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator